molecular formula C14H17Br3O2 B12665268 2,4,6-Tribromophenyl 2-ethylhexanoate CAS No. 84852-57-3

2,4,6-Tribromophenyl 2-ethylhexanoate

Cat. No.: B12665268
CAS No.: 84852-57-3
M. Wt: 456.99 g/mol
InChI Key: HQVZMRPSXXNTNQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-ethylhexanoate: is an organic compound with the molecular formula C14H17Br3O2 and a molecular weight of 457 g/mol . It is a derivative of 2,4,6-tribromophenol and 2-ethylhexanoic acid, combining the properties of both parent compounds. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenyl 2-ethylhexanoate typically involves the esterification of 2,4,6-tribromophenol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromophenyl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: 2,4,6-tribromophenol and 2-ethylhexanoic acid.

Scientific Research Applications

Chemistry: 2,4,6-Tribromophenyl 2-ethylhexanoate is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable building block for creating complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on various biological systems. It serves as a model compound for understanding the interactions between brominated compounds and biological molecules .

Medicine: While not directly used as a drug, this compound is studied for its potential pharmacological properties. Researchers investigate its effects on cellular pathways and its potential as a lead compound for drug development .

Industry: In industrial applications, this compound is used as a flame retardant additive in plastics and other materials. Its brominated structure provides fire-resistant properties, making it valuable in manufacturing fire-safe products .

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenyl 2-ethylhexanoate involves its interaction with various molecular targets. The bromine atoms in the phenyl ring can form halogen bonds with biological molecules, affecting their structure and function. This compound can also interact with cellular membranes, altering their properties and influencing cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a brominated phenyl ring and an ethylhexanoate ester. This structure imparts specific chemical properties, such as enhanced flame retardancy and reactivity, making it valuable in various applications .

Properties

CAS No.

84852-57-3

Molecular Formula

C14H17Br3O2

Molecular Weight

456.99 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 2-ethylhexanoate

InChI

InChI=1S/C14H17Br3O2/c1-3-5-6-9(4-2)14(18)19-13-11(16)7-10(15)8-12(13)17/h7-9H,3-6H2,1-2H3

InChI Key

HQVZMRPSXXNTNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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